molecular formula C10H16N2 B1383299 [(2S)-1-aminopropan-2-yl](benzyl)amine CAS No. 1604400-41-0

[(2S)-1-aminopropan-2-yl](benzyl)amine

Cat. No. B1383299
CAS RN: 1604400-41-0
M. Wt: 164.25 g/mol
InChI Key: LHNRUKBQFAJHLL-VIFPVBQESA-N
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Description

“(2S)-1-aminopropan-2-ylamine” is a chemical compound with the CAS Number: 1604400-41-0 . It has a molecular weight of 164.25 and is a liquid at room temperature . It has gained interest in the scientific community due to its potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for “(2S)-1-aminopropan-2-ylamine” were not found, amines are generally synthesized from ammonia and alcohols, aldehydes, ketones, and hydrogen by combining borrowing hydrogen or hydrogen .


Molecular Structure Analysis

The IUPAC name of this compound is (S)-N2-benzylpropane-1,2-diamine . The InChI code is 1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1 .


Chemical Reactions Analysis

Amines, including “(2S)-1-aminopropan-2-ylamine”, can undergo various reactions such as alkylation and acylation . A recent study reported a palladium (II)-catalyzed allylic carbon-hydrogen amination cross-coupling using a strategy that couples the release of amine nucleophiles with catalyst turnover .


Physical And Chemical Properties Analysis

“(2S)-1-aminopropan-2-ylamine” is a liquid at room temperature . It has a molecular weight of 164.25 .

Scientific Research Applications

Chemical Education

Lastly, it can be used in chemical education to demonstrate principles of chirality, amine chemistry, and organic synthesis. It provides a practical example that can help students understand complex chemical concepts.

Each of these applications leverages the unique chemical properties of (2S)-1-aminopropan-2-ylamine, demonstrating its versatility and importance in scientific research across various fields .

Safety and Hazards

This compound is classified as dangerous with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2S)-2-N-benzylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNRUKBQFAJHLL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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